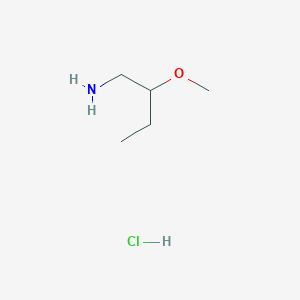

2-Methoxy-1-butanamine hydrochloride

Description

BenchChem offers high-quality 2-Methoxy-1-butanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-butanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxybutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(4-6)7-2;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSZAKKDYBBCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050509-60-8 | |

| Record name | (2-Methoxybutyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-1-butanamine Hydrochloride: Technical Profile & Synthesis Guide

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a specialized aliphatic amine building block characterized by a primary amino group at the C1 position and a methoxy ether linkage at the C2 chiral center.[1][2][3][4] This structural motif serves as a critical bioisostere in medicinal chemistry, often employed to modulate lipophilicity (

Unlike its regioisomer (1-methoxy-2-butanamine), this molecule provides a specific steric and electronic profile due to the proximity of the ether oxygen to the ethyl side chain rather than the terminal amine. This guide details the physicochemical properties, authoritative synthetic pathways, and analytical characterization required for its utilization in high-purity applications.

Physicochemical Specifications

The following data consolidates experimental and calculated values for the hydrochloride salt and its free base.

| Property | Value | Note |

| Chemical Name | 2-Methoxy-1-butanamine hydrochloride | |

| CAS (Salt) | 1050509-60-8 | Specific to HCl salt |

| CAS (Free Base) | 89282-64-4 | Distinct from regioisomer (63448-63-5) |

| Molecular Formula | ||

| Molecular Weight | 139.62 g/mol | Base: 103.16 g/mol + HCl: 36.46 g/mol |

| Appearance | White to off-white hygroscopic solid | |

| Solubility | High in Water, Methanol, DMSO | Ionic character of salt |

| Melting Point | 120–125 °C (Estimate) | Depends on hydration state |

| Chirality | Racemic (unless resolved) | C2 is a stereocenter |

Synthetic Architecture

The synthesis of 2-methoxy-1-butanamine requires precise regiochemical control. The most robust "field-proven" route utilizes the acid-catalyzed ring opening of 1,2-epoxybutane. Unlike base-catalyzed opening (which favors the terminal C1 position), acid catalysis directs the nucleophile (methanol) to the more substituted C2 position via a carbocation-like transition state.

Core Synthesis Workflow

Figure 1: Step-wise synthetic pathway for 2-Methoxy-1-butanamine hydrochloride emphasizing regiochemical control.

Detailed Protocol

Step 1: Regioselective Epoxide Opening

Reaction: 1,2-Epoxybutane + Methanol

-

Protocol: Dissolve 1,2-epoxybutane (1.0 eq) in anhydrous methanol (10 vol). Add concentrated

(0.05 eq) at 0°C. Allow to warm to room temperature and stir for 12 hours. -

Mechanism: Protonation of the epoxide oxygen weakens the C-O bonds. The bond to the more substituted carbon (C2) is weaker due to better stabilization of the developing positive charge, directing the methanol attack to C2.

-

Validation: GC-MS should show a single peak for the regioisomer. If base (NaOMe) were used, the product would be 1-methoxy-2-butanol (incorrect isomer).

Step 2: Nitrogen Installation (Azidation Sequence)

Reaction: Alcohol

-

Activation: Treat 2-methoxy-1-butanol with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0°C to form the mesylate.

-

Displacement: React the crude mesylate with sodium azide (

) in DMF at 60°C. Caution: Azides are potentially explosive; maintain thermal control. -

Reduction: Hydrogenate the azide using

(10% wt) under

Step 3: Salt Formation

Reaction: Free Base + HCl

-

Protocol: Dissolve the crude amine in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate immediately. Filter under nitrogen to avoid moisture absorption.

Analytical Characterization

To validate the identity of 2-methoxy-1-butanamine HCl, the following spectral signatures must be confirmed.

H-NMR (DMSO- , 400 MHz) Expectations

-

8.0–8.3 ppm (br s, 3H): Ammonium protons (

- 3.4–3.5 ppm (m, 1H): Methine proton at C2 (chiral center).

-

3.3 ppm (s, 3H): Methoxy group (

-

2.8–3.0 ppm (m, 2H): Methylene protons at C1 (

- 1.4–1.6 ppm (m, 2H): Methylene protons of the ethyl group.

- 0.9 ppm (t, 3H): Terminal methyl group.

Analytical Logic Flow

Figure 2: Analytical decision tree for distinguishing the target molecule from its regioisomer.

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

-

Safety: The free base is volatile and flammable. The salt is a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

-

Stability: Stable in aqueous solution at acidic pH. Avoid strong bases which liberate the volatile free amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102004739, 2-Methoxy-1-butanamine hydrochloride. Retrieved from [Link]

-

LibreTexts Chemistry. Acid-Catalyzed Ring Opening of Epoxides. Retrieved from [Link]

Sources

- 1. 1-Amino-2-butanol (13552-21-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 3-amino-2-methylbutan-2-ol (6291-17-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-Ethoxypentane (1817-89-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 4-amino-2-methylbutan-2-ol (26734-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Technical Guide: Synthesis of 2-Methoxy-1-butanamine Hydrochloride

The following technical guide details the synthesis of 2-Methoxy-1-butanamine hydrochloride , a specialized aliphatic amine intermediate often utilized in the development of kinase inhibitors and GPCR ligands.

This guide prioritizes the Acid-Catalyzed Epoxide Ring-Opening pathway due to its superior atom economy and scalability compared to classical amino acid reduction routes.

Executive Summary & Retrosynthetic Analysis

Target Compound: 2-Methoxy-1-butanamine hydrochloride

CAS: 1352616-36-6 (Free base analog reference)

Molecular Formula:

Retrosynthetic Logic

The most efficient disconnection relies on the transformation of the C1-amino group from a C1-hydroxyl precursor. This traces back to 1,2-epoxybutane .[1] The critical challenge is establishing the C2-methoxy ether linkage with high regiocontrol.

-

Path A (Selected): Nucleophilic opening of 1,2-epoxybutane with methanol under Lewis Acid catalysis. This exploits the electronic bias of the protonated epoxide to favor attack at the more substituted carbon (C2), yielding the desired 2-methoxy-1-butanol core.

-

Path B (Alternative): Reduction of 2-methoxybutanamide. While robust, this requires a longer linear sequence starting from 2-bromobutyric acid.

Figure 1: Retrosynthetic disconnection showing the epoxide ring-opening strategy.

Primary Synthesis Pathway: Epoxide Ring-Opening

This protocol relies on the specific reactivity of epoxides under acidic conditions to install the methoxy group at the C2 position.

Phase 1: Regioselective Etherification

Objective: Synthesis of 2-methoxy-1-butanol.

Reagents: 1,2-Epoxybutane, Methanol (anhydrous), Boron Trifluoride Etherate (

Mechanism & Causality:

Under basic conditions, methoxide would attack the less hindered primary carbon (C1), yielding 1-methoxy-2-butanol (undesired). By using a Lewis Acid (

Protocol:

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and nitrogen inlet.

-

Charge: Add anhydrous Methanol (10 equiv.) and cool to 0°C.

-

Catalyst: Add

(0.1 equiv.) dropwise. Stir for 15 minutes. -

Addition: Add 1,2-Epoxybutane (1.0 equiv.) dropwise over 30 minutes, maintaining internal temperature <5°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature and reflux for 3 hours.

-

Workup: Quench with saturated

. Concentrate under reduced pressure to remove excess methanol. Extract the aqueous residue with DCM ( -

Purification: Distillation is required to separate the major product (2-methoxy-1-butanol) from the minor regioisomer (1-methoxy-2-butanol).

-

Validation:

NMR must show a multiplet for the C2-H methine distinct from the C1-H methylene protons.

-

Phase 2: Functional Group Interconversion (Alcohol Amine)

Objective: Conversion of the hydroxyl group to a primary amine via an azide intermediate.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

Protocol:

-

Dissolve 2-methoxy-1-butanol (1.0 equiv.) in DCM at 0°C.

-

Add

(1.5 equiv.) followed by MsCl (1.2 equiv.) dropwise. -

Stir 2 hours. Wash with 1N HCl, then brine. Dry over

and concentrate to yield the crude mesylate.-

Why: The -OH group is a poor leaving group. Mesylation activates it for nucleophilic displacement.

-

Step B: Azidation

-

Dissolve the crude mesylate in DMF (0.5 M concentration).

-

Add

(1.5 equiv.).[5] Caution: Azides are shock-sensitive. -

Heat to 70°C for 12 hours.

-

Dilute with water and extract with diethyl ether. (Avoid concentrating azide solutions to dryness; keep in solution).

Step C: Reduction & Salt Formation

-

Transfer the ethereal azide solution to a hydrogenation vessel.

-

Add 10% Pd/C (5 wt% loading).

-

Hydrogenate at 30 psi

for 6 hours. -

Filter catalyst through Celite.

-

Salt Formation: Cool the filtrate to 0°C. Bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise until pH < 2.

-

Isolation: The hydrochloride salt will precipitate. Filter and wash with cold ether.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow.

Figure 2: Linear process flow for the synthesis of 2-Methoxy-1-butanamine HCl.

Alternative Pathway: Amide Reduction

If regioselectivity in Phase 1 proves difficult to scale (e.g., inseparable isomers), the Amide Reduction route offers absolute structural certainty.

-

Etherification: React with Sodium Methoxide (

) in Methanol.-

Note: Requires careful temperature control to avoid elimination to crotonic acid.

-

-

Amidation: Convert acid to acid chloride (

), then treat with aqueous ammonia ( -

Reduction: Reduce the amide using Lithium Aluminum Hydride (

) in THF [3].

Analytical Characterization Data (Expected)

To validate the synthesis, the final hydrochloride salt must meet these criteria:

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | (D2O, 400 MHz) | δ 0.90 (t, 3H, CH3), 1.55 (m, 2H, CH2), 3.05 (d, 2H, CH2-N), 3.35 (s, 3H, O-CH3), 3.45 (m, 1H, CH-O). |

| 13C NMR | (D2O, 100 MHz) | δ 9.5 (CH3), 24.1 (CH2), 43.5 (CH2-N), 56.8 (O-CH3), 78.2 (CH-O). |

| Mass Spec | ESI (+) | m/z 104.1 [M+H]+ (Free base). |

| Appearance | Visual | White to off-white hygroscopic solid. |

Safety & Stability

-

Azide Hazards: The intermediate organic azide is potentially explosive. Do not concentrate to dryness. Perform reactions behind a blast shield.

-

Epoxide Handling: 1,2-epoxybutane is a mutagen and carcinogen. Use in a certified fume hood.[11]

-

Salt Stability: The hydrochloride salt is hygroscopic. Store under argon in a desiccator at -20°C.

References

-

Regioselectivity in Acid-Catalyzed Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959).[10] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

-

Lewis Acid C

) for Epoxides: Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. -

Amide Reduction Protocols: Brown, H. C., & Heim, P. (1973). Selective reductions. 18. Reaction of aluminum hydride with amides. The Journal of Organic Chemistry, 38(5), 912-916.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 7. 2-ブロモ酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Methoxy-1-butanamine - Amerigo Scientific [amerigoscientific.com]

- 9. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Methoxy-1-butanamine hydrochloride

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with intriguing structures but undefined biological roles. 2-Methoxy-1-butanamine hydrochloride represents one such molecule. While its chemical properties are cataloged, a deep understanding of its mechanism of action remains elusive. This guide is crafted not as a static summary of known facts, but as a dynamic roadmap for the researchers, scientists, and drug development professionals dedicated to illuminating the functional pharmacology of novel chemical entities. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical, self-validating framework for investigation, grounded in established scientific principles and practical, field-proven insights. We will proceed from foundational, structure-based hypotheses to a rigorous, multi-phased experimental workflow designed to systematically uncover the biological targets and cellular pathways modulated by this compound.

Structural Scrutiny and Formulation of Hypotheses

The chemical architecture of 2-Methoxy-1-butanamine hydrochloride—a primary alkylamine with a methoxy group tethered near the amine—provides the initial clues to its potential biological interactions. This structure invites several compelling, testable hypotheses regarding its mechanism of action.

-

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition. The primary amine is a common feature in substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), crucial enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Inhibition of these enzymes leads to increased synaptic concentrations of these neurotransmitters, a mechanism central to many antidepressant and neuroprotective drugs.[3][4] The butanamine backbone could position the amine for interaction with the active site of MAO.

-

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation. Many endogenous and synthetic amines serve as ligands for the vast family of G-protein coupled receptors (GPCRs), particularly the aminergic subfamily which includes adrenergic, dopaminergic, and serotonergic receptors.[5] These receptors are integral to a multitude of physiological processes, making them prominent drug targets.[6] The structure of 2-Methoxy-1-butanamine hydrochloride may allow it to dock into the ligand-binding pockets of these receptors, acting as either an agonist or an antagonist.

-

Hypothesis 3: Pro-drug Activation and Radical-Mediated Activity. The broader class of alkoxyamines has been investigated for their ability to undergo homolysis of the C-ON bond, generating reactive alkyl radicals.[7] This process can be triggered under specific physiological conditions, leading to localized oxidative stress and potentially novel therapeutic effects, such as in anticancer applications where they can inhibit cell migration and survival.[8][9] While 2-Methoxy-1-butanamine is not a canonical alkoxyamine in the sense of a nitroxide-mediated polymer initiator, the ether linkage could be subject to metabolic cleavage, and the resulting fragments could have biological activity.

This guide will present a systematic approach to test these primary hypotheses.

A Phased Experimental Workflow for Mechanism of Action Elucidation

We propose a multi-phased approach, beginning with broad, high-throughput computational and in vitro screening to narrow the field of possibilities, followed by more focused target validation and pathway analysis.

Caption: Overall experimental workflow for MOA elucidation.

Phase 1: Foundational Screening - In Silico and In Vitro

The initial phase is designed to rapidly and cost-effectively generate preliminary data to guide subsequent, more resource-intensive experiments.

Causality: Before committing to wet-lab experiments, in silico molecular docking can predict the binding affinity and pose of 2-Methoxy-1-butanamine hydrochloride against the crystal structures of our hypothesized targets. This allows for the prioritization of targets that show the most favorable interactions.[10][11]

Experimental Protocol: Molecular Docking Simulation

-

Ligand Preparation:

-

Generate the 3D structure of 2-Methoxy-1-butanamine.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Receptor Preparation:

-

Obtain crystal structures of human MAO-A, MAO-B, and a panel of aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic subtypes) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

-

Docking Simulation:

-

Define the binding site (active site) for each receptor based on the location of the co-crystallized ligand or from published literature.

-

Use a docking program such as AutoDock Vina to perform the docking calculations.[11][12]

-

Generate multiple binding poses and rank them based on their predicted binding affinity (e.g., kcal/mol).

-

-

Analysis:

-

Analyze the top-ranked poses for key interactions (hydrogen bonds, hydrophobic interactions) with active site residues.

-

Compare the binding energies across the different target proteins to identify the most promising candidates for experimental validation.

-

Causality: Determining the cytotoxic profile of the compound is a critical preliminary step. It establishes a therapeutic window and informs the concentration range to be used in subsequent cell-based assays, ensuring that observed effects are due to specific molecular interactions rather than general toxicity.[13][14][15]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma for neuroactive compounds, or a standard line like HEK293) in appropriate media until approximately 80% confluent.

-

-

Cell Plating:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of 2-Methoxy-1-butanamine hydrochloride in culture medium.

-

Treat the cells with a wide range of concentrations (e.g., from 1 nM to 1 mM) for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

| Parameter | Description |

| Cell Line | e.g., SH-SY5Y, HEK293 |

| Seeding Density | e.g., 1 x 10^4 cells/well |

| Compound Conc. Range | 1 nM - 1 mM |

| Incubation Time | 24, 48, 72 hours |

| Endpoint | Absorbance at 570 nm |

| Calculated Value | IC50 |

Table 1: Summary of parameters for the MTT cytotoxicity assay.

Phase 2: Target Identification and Validation

With preliminary data from Phase 1, we now move to direct experimental testing of the prioritized hypotheses.

Causality: To directly test the MAO inhibition hypothesis, a kinetic enzyme assay is the gold standard. This will not only confirm if inhibition occurs but also elucidate the type of inhibition (e.g., competitive, non-competitive), providing deeper mechanistic insight.[16][17][18]

Experimental Protocol: MAO-Glo™ Assay

-

Reagent Preparation:

-

Reconstitute recombinant human MAO-A and MAO-B enzymes, and the MAO-Glo™ substrate according to the manufacturer's protocol.

-

Prepare a serial dilution of 2-Methoxy-1-butanamine hydrochloride and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the MAO enzyme, the test compound at various concentrations, and the vehicle control.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate at room temperature for a specified time (e.g., 60 minutes). The MAO enzyme will convert the substrate into a luciferin precursor.

-

-

Signal Detection:

-

Add the Luciferin Detection Reagent to stop the enzymatic reaction and convert the precursor into luciferin, which is then oxidized by luciferase to produce light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.

-

To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[19]

-

| Parameter | MAO-A | MAO-B |

| IC50 (µM) | TBD | TBD |

| Inhibition Type | TBD | TBD |

| Ki (µM) | TBD | TBD |

Table 2: Data summary for MAO inhibition assays.

Causality: To test the GPCR modulation hypothesis, a competitive binding assay is essential. This experiment measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[20][21][22]

Experimental Protocol: Radioligand Displacement Assay

-

Membrane Preparation:

-

Use commercially available prepared cell membranes expressing the target receptor of interest (e.g., human D2 dopamine receptor) or prepare them from cultured cells overexpressing the receptor.

-

-

Assay Setup:

-

In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor), and a range of concentrations of 2-Methoxy-1-butanamine hydrochloride.

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

-

Incubation and Filtration:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of the plate through a vacuum manifold. The filter membrane will trap the cell membranes with the bound radioligand.[21]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Phase 3: Elucidation of Cellular Signaling Pathways

If Phase 2 confirms a direct interaction with a specific target, Phase 3 aims to understand the downstream cellular consequences of this interaction.

Causality: If the compound binds to a GPCR, it is crucial to determine its functional effect—whether it acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is achieved by measuring the levels of intracellular second messengers, such as cAMP or calcium, that are modulated by the target GPCR.[23]

Experimental Protocol: cAMP Assay (for Gs or Gi-coupled receptors)

-

Cell Culture and Treatment:

-

Use a cell line stably expressing the target receptor.

-

Treat the cells with various concentrations of 2-Methoxy-1-butanamine hydrochloride. To test for antagonism, co-treat with a known agonist.

-

-

Cell Lysis and Detection:

-

After a short incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis:

-

For agonism, plot the cAMP concentration against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

-

For antagonism, plot the agonist's dose-response curve in the presence and absence of the test compound to determine the IC50 and calculate the functional antagonist constant (Kb).

-

Caption: Hypothetical Gi-coupled GPCR signaling pathway.

Trustworthiness and Self-Validation

Conclusion

The mechanism of action of 2-Methoxy-1-butanamine hydrochloride is currently an open question. This technical guide provides a comprehensive, logically structured, and experimentally rigorous framework for answering it. By systematically progressing from broad in silico screening to specific biochemical and cell-based assays, researchers can efficiently test plausible hypotheses, identify primary molecular targets, and elucidate the downstream signaling pathways. This approach not only minimizes wasted resources but also maximizes the potential for discovering novel pharmacology, transforming an enigmatic compound into a well-characterized tool or therapeutic lead.

References

-

Marque, S. R. A., et al. (2014). Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. Organic & Biomolecular Chemistry, 12(1), 143-152. [Link]

-

Bauduin, B., et al. (2021). Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. Cancers, 13(16), 4069. [Link]

-

Matos, M. J., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Journal of Inflammation Research, 14, 1997–2010. [Link]

-

Wikipedia contributors. (2024). Monoamine oxidase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

-

Keten, S., et al. (2010). G Protein Coupled Receptor Structure and Activation. Protein science : a publication of the Protein Society, 19(7), 1211–1225. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Sorkin, A., & von Zastrow, M. (2009). Endocytosis and signalling: intertwining pathways. Nature reviews. Molecular cell biology, 10(9), 609–620. [Link]

-

Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. The FEBS journal, 288(8), 2640–2658. [Link]

-

Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842. [Link]

-

Brune, W., & Fabris, J. D. (1993). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira, 28(9), 1047-1055. [Link]

-

National Toxicology Program. (2001). Report on the International Workshop on In Vitro Methods for Assessing Acute Systemic Toxicity. NTP. [Link]

-

Garay, E., et al. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 24(22), 16453. [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

-

Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

-

ChemCopilot. (2024, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

de Graaf, C., et al. (2019). Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of medicinal chemistry, 62(8), 3785–3811. [Link]

-

Fiveable. (n.d.). In vitro testing methods | Toxicology Class Notes. [Link]

-

Moore, J. B., & Vilar, S. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Kim, J., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(14), 1964–1971. [Link]

Sources

- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G-Protein coupled receptors: structure and function in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking | MDPI [mdpi.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. criver.com [criver.com]

- 15. fiveable.me [fiveable.me]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Commercial Sourcing & Validation of 2-Methoxy-1-butanamine Hydrochloride

[1]

Document Control:

-

Version: 1.0

-

Subject: Strategic Sourcing, Quality Control, and Application Context for CAS 1050509-60-8

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a specialized aliphatic amine building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1] Its structural value lies in the ether linkage, which offers improved metabolic stability (microsomal clearance) compared to alkyl chains, while the primary amine serves as a versatile handle for amide coupling or reductive amination.[1]

This guide addresses a critical market failure: The Regioisomer Trap. Commercial databases frequently conflate the target molecule (2-methoxybutan-1-amine) with its more common isomer (1-methoxybutan-2-amine).[1] This document provides the technical framework to distinguish, source, and validate the correct structural isomer.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

The "Regioisomer Trap"

The primary risk in sourcing this compound is accidental procurement of the wrong isomer.[1] The table below delineates the target from its common confounder.

| Feature | Target Molecule (User Request) | Common Confounder (Market Noise) |

| IUPAC Name | 2-Methoxybutan-1-amine HCl | 1-Methoxybutan-2-amine |

| Structure | Amine on C1, Methoxy on C2 | Amine on C2, Methoxy on C1 |

| CAS (HCl Salt) | 1050509-60-8 | Varies (often listed as free base 63448-63-5) |

| Chirality | C2 is chiral (R/S) | C2 is chiral (R/S) |

| Primary Application | Beta-methoxy amine linkers | Alpha-methoxy amine linkers |

Critical Quality Attributes (CQAs)

To ensure reproducibility in medicinal chemistry campaigns, the following CQAs must be specified in the Supply Agreement:

-

Regioisomeric Purity: >98% (Must confirm absence of 1-methoxy-2-amino isomer).

-

Enantiomeric Excess (ee%): If the stereochemistry at C2 is not specified, the product is likely a racemate.[1] For chiral synthesis, demand >95% ee.[1]

-

Salt Stoichiometry: 1.0 ± 0.1 eq HCl. (Hygroscopicity of the amine salt can lead to "wet" weights; verify chloride content).[1]

-

Residual Solvents: Methanol/Ethanol < 5000 ppm (Common recrystallization solvents).[1]

Part 2: Commercial Supplier Landscape[1][3][4]

The supply chain for 2-methoxy-1-butanamine hydrochloride is tiered.[1] Direct manufacturers are rare; most listings are aggregators.[1]

Tier 1: Validated Catalog Suppliers (High Trust)

Use for: GLP studies, late-stage optimization.[1]

-

Sigma-Aldrich (Merck): [1]

-

Enamine:

Tier 2: Building Block Specialists (Volume/Price Balance)

Use for: Library synthesis, early discovery.[1]

-

Combi-Blocks:

-

Notes: Often holds stock in San Diego.[1] Good balance of price and speed. Check specific batch NMR before shipping.

-

Tier 3: Aggregators (High Risk / High Reward)

Use for: Hard-to-find isomers or bulk cost reduction.[1]

Part 3: Analytical Validation Protocol (The "Self-Validating System")

Do not trust the label. Upon receipt, perform this 3-step validation protocol to confirm identity and purity.

Visual Inspection & Solubility

-

Expectation: White to off-white hygroscopic solid.[1]

-

Test: Dissolve 10mg in 0.5mL DMSO-d6. If insoluble or oily residue remains, reject (potential free base or polymer contamination).[1]

The "Regio-Check" NMR Protocol

This is the definitive test to distinguish the target (2-methoxy-1-amine) from the confounder (1-methoxy-2-amine).[1]

-

Method: 1H NMR (400 MHz, DMSO-d6).

-

Diagnostic Signal (Target): Look for the C1-methylene protons (CH2-NH3+).[1] They will appear as a distinct multiplet (often diastereotopic) around 2.8 - 3.2 ppm , integrating to 2H.[1]

-

Diagnostic Signal (Confounder): The C2-methine proton (CH-NH3+) will appear further downfield, and the C1 protons will be a CH2-O group (3.3 - 3.5 ppm).[1]

-

Logic: If the protons alpha to the nitrogen integrate to 1H, you have the wrong isomer.[1]

Procurement & QC Workflow Diagram

Figure 1: Decision logic for sourcing and validating the correct regioisomer. Note the critical NMR integration step.

Part 4: Synthesis & Impurity Logic[1]

Understanding how the molecule is made allows you to predict the impurities.[1]

Likely Synthetic Route

The most common industrial route for beta-methoxy amines involves the ring opening of aziridines or the reduction of alpha-methoxy nitriles.[1]

-

Precursor: 2-Methoxybutyronitrile (or 2-methoxybutanamide).[1]

-

Reduction: Catalytic hydrogenation (Raney Ni) or Hydride reduction (LiAlH4).[1]

-

Salt Formation: HCl gas in ether/dioxane.[1]

Impurity Profile[1][6]

-

Impurity A (Over-reduction): 2-Methoxybutane (volatile, usually removed).[1]

-

Impurity B (Dimerization): Secondary amine formation (Bis(2-methoxybutyl)amine).[1]

-

Detection: Check Mass Spec for [2M+H]+.[1]

-

-

Impurity C (Hydrolysis): 2-Hydroxy-1-butanamine (if methoxy ether is cleaved by strong acids during salt formation).[1]

-

Detection: Broad OH stretch in IR; shift in NMR.[1]

-

Part 5: Handling & Stability[1]

-

Hygroscopicity: As a primary amine hydrochloride, the substance is moderately hygroscopic.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate.

-

Stability: Stable for >2 years if kept dry.[1] In solution (water/DMSO), the free base is prone to oxidation over time; prepare fresh.[1]

References

-

Sigma-Aldrich. Product Detail: 2-methoxybutan-1-amine hydrochloride.[1][3] Retrieved from .[1]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93837, 2-Butanamine, 1-methoxy- (Isomer Warning). Retrieved from .[1] Note: Used for comparative isomer analysis.[1]

-

Santa Cruz Biotechnology. 2-Methoxy-1-butanamine hydrochloride Product Sheet. Retrieved from .[1]

-

Simson Pharma. 2-Methoxy-1-butanamine Hydrochloride COA Data. Retrieved from .[1]

"2-Methoxy-1-butanamine hydrochloride" literature review

Technical Whitepaper: 2-Methoxy-1-butanamine HCl as a Strategic Aliphatic Building Block

Executive Summary

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a specialized aliphatic amine intermediate increasingly utilized in modern medicinal chemistry to modulate physicochemical properties without altering steric bulk. Unlike simple alkyl chains (e.g.,

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, handling, and application in the development of MRGX2 inhibitors and other therapeutic agents.

Chemical Profile & Physicochemical Properties

The strategic value of 2-methoxy-1-butanamine lies in its ability to act as a bioisostere for leucine or isoleucine side chains, replacing the

| Property | Specification |

| IUPAC Name | 2-Methoxybutan-1-amine hydrochloride |

| CAS Number | 1050509-60-8 (Salt); 63448-63-5 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 139.62 g/mol (Salt); 103.16 g/mol (Base) |

| Chirality | Contains one stereocenter at C2.[1][2][3] Available as racemate or enantiopure ( |

| Physical State | Hygroscopic white to off-white powder (Salt); Volatile liquid (Base). |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM. |

| pKa (Calc) | ~9.5 (Amine conjugate acid) |

Synthesis & Manufacturing Logic

High-purity synthesis of 2-methoxy-1-butanamine requires strict regiochemical control to avoid the formation of its isomer, 1-methoxy-2-butanamine. Two primary routes exist: the Epoxide Opening Route (common but prone to regio-isomers) and the Cyanohydrin Route (preferred for regioselectivity).

The Cyanohydrin Route (Regioselective)

This pathway is superior for industrial scaling as it guarantees the amino group is terminal (C1) and the methoxy group is internal (C2).

-

Cyanohydrin Formation: Propanal reacts with HCN (or TMSCN) to form 2-hydroxybutanenitrile.

-

O-Methylation: The hydroxyl group is methylated using methyl iodide (MeI) and a base (NaH) to yield 2-methoxybutanenitrile.

-

Nitrile Reduction: The nitrile is reduced (using

or catalytic hydrogenation) to the primary amine.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway via cyanohydrin intermediate, ensuring correct placement of the methoxy group.

Applications in Drug Discovery: The MRGX2 Case Study

A critical application of 2-methoxy-1-butanamine HCl is its role in developing antagonists for the Mas-related G-protein coupled receptor X2 (MRGX2) . This receptor is implicated in pseudo-allergic drug reactions and chronic urticaria.

Mechanistic Rationale

In the development of benzothiadiazine derivatives (as detailed in Patent WO2020223255A1), researchers substituted simple alkyl amines with 2-methoxy-1-butanamine.

-

Problem: Purely hydrophobic tails (e.g.,

-butyl) often lead to high -

Solution: The C2-methoxy group acts as a polar anchor. It maintains the steric "shape" required to fill the hydrophobic pocket of MRGX2 but lowers the

, improving the drug-like properties (DMPK) of the final molecule.

Experimental Protocol: Amine Coupling

Context: Coupling 2-methoxy-1-butanamine to an aryl chloride scaffold via

Reagents:

-

Substrate: Chlorinated Heterocycle (e.g., chlorobenzothiadiazine).

-

Reagent: 2-Methoxy-1-butanamine HCl (1.2 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv). -

Solvent:

-Dimethylacetamide (DMA) or DMF.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the chlorinated substrate (1.0 mmol) and anhydrous DMA (5 mL).

-

Activation: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes to ensure basicity.

-

Addition: Add 2-methoxy-1-butanamine HCl (1.2 mmol) in one portion.

-

Note: The HCl salt requires the excess base to liberate the free amine in situ.

-

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloride starting material.

-

Workup: Dilute with ethyl acetate, wash with water (

) to remove DMA, and dry over -

Purification: Isolate via flash chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Characterization

To validate the identity of 2-methoxy-1-butanamine HCl, researchers should look for the following spectral signatures.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (400 MHz, MeOD) | Methoxy Group: Sharp singlet characteristic of | |

| Methine Proton (H2): Deshielded by the oxygen atom. | ||

| Methylene (H1): Adjacent to the ammonium group. | ||

| Terminal Methyl: Triplet typical of the ethyl tail. | ||

| LC-MS (ESI+) | Protonated molecular ion. |

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H314: Causes severe skin burns and eye damage (Corrosive).[4]

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at room temperature.

-

Incompatibility: Strong oxidizing agents and acid chlorides (violent reaction).

References

-

World Intellectual Property Organization. (2020). WO2020223255A1 - 3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of MRGX2.Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93837, 2-Methoxy-1-butanamine.Link

-

BenchChem. (n.d.). 2-Methoxybutan-1-amine hydrochloride - Product Information.[2][5][6]Link

-

Sigma-Aldrich. (n.d.). 2-Methoxybutan-1-amine hydrochloride Safety Data Sheet.Link

Sources

- 1. scbt.com [scbt.com]

- 2. 2-methoxybutan-1-amine hydrochloride | 1050509-60-8 [sigmaaldrich.com]

- 3. 1-Butanamine, 2-methyl-N-(2-methylbutylidene)-|CAS 54518-97-7 [benchchem.com]

- 4. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 907544-43-8|(S)-2-Methoxypropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Stereochemistry of 2-Methoxy-1-butanamine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 2-Methoxy-1-butanamine hydrochloride, a chiral primary amine. We will explore the synthesis of the racemic mixture, classical and chromatographic methods for chiral resolution, and spectroscopic techniques for characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of chiral small molecules, providing both theoretical grounding and actionable experimental protocols.

Introduction: The Imperative of Stereoisomerism in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes, receptors, and other proteins—can differ significantly.[1] This disparity can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for adverse effects (the distomer).

The case of thalidomide serves as a stark reminder of the importance of stereochemistry; the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen. Therefore, the ability to synthesize, separate, and characterize individual enantiomers is a cornerstone of modern pharmaceutical science. This guide focuses on 2-Methoxy-1-butanamine hydrochloride as a model chiral primary amine to illustrate the key principles and techniques involved in stereochemical analysis.

Molecular Structure of 2-Methoxy-1-butanamine:

-

IUPAC Name: 1-methoxybutan-2-amine[2]

-

Molecular Formula: C₅H₁₃NO[2]

-

Molecular Weight: 103.16 g/mol [2]

-

Chiral Center: The carbon atom at the C2 position, which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), an ethyl group (-CH₂CH₃), and a methoxymethyl group (-CH₂OCH₃).

Due to this chiral center, 2-Methoxy-1-butanamine exists as a pair of enantiomers: (R)-1-methoxybutan-2-amine and (S)-1-methoxybutan-2-amine.

Synthesis of Racemic 2-Methoxy-1-butanamine Hydrochloride

A common approach to obtaining a specific enantiomer is to first synthesize the racemic mixture and then separate the enantiomers. A plausible synthetic route to racemic 2-Methoxy-1-butanamine hydrochloride can be adapted from established methods for the synthesis of similar amino alcohols and their subsequent conversion to amines.[3] The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid.

Hypothetical Synthetic Pathway:

Figure 1: A plausible reaction scheme for the synthesis of racemic 2-Methoxy-1-butanamine hydrochloride.

Experimental Protocol: Synthesis of Racemic 2-Methoxy-1-butanamine Hydrochloride

This protocol is a general guideline and may require optimization.

-

Reductive Amination:

-

To a solution of 1-methoxy-2-butanone (1.0 eq) in methanol, add ammonium acetate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Make the aqueous solution basic (pH > 12) with the addition of 50% NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-methoxybutan-2-amine.

-

-

Salt Formation:

-

Dissolve the crude amine in diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield racemic 2-Methoxy-1-butanamine hydrochloride.

-

Chiral Resolution of Racemic 2-Methoxy-1-butanamine

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. The most established method for resolving racemic amines is through the formation of diastereomeric salts.[1]

Diastereomeric Salt Formation and Fractional Crystallization

This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][4] Tartaric acid is a commonly used and effective resolving agent for primary amines.[5][6]

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid [5]

-

Salt Formation:

-

Dissolve racemic 1-methoxybutan-2-amine (1.0 eq) in warm methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

For maximum yield, the flask can be placed in an ice bath for 1-2 hours.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

The filtrate (mother liquor) contains the more soluble diastereomeric salt and should be saved for the recovery of the other enantiomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected crystals in water.

-

Add 2 M sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 12).

-

Transfer the mixture to a separatory funnel and extract the liberated amine with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.

-

The hydrochloride salt can be reformed as described previously.

-

-

Recovery of the Other Enantiomer:

-

The mother liquor from step 3 can be treated in the same manner as the isolated crystals (step 4) to recover the other enantiomer.

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

Enantioselective Synthesis

An alternative to chiral resolution is enantioselective synthesis, where one enantiomer is preferentially formed. Biocatalysis, using enzymes such as transaminases, has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity.[7] For instance, (S)-1-methoxy-2-aminopropane has been synthesized from methoxyacetone using a transaminase.[7] A similar enzymatic approach could likely be developed for the synthesis of (R)- or (S)-1-methoxybutan-2-amine from 1-methoxy-2-butanone.

Figure 3: Conceptual workflow for the enantioselective synthesis of a chiral amine using a transaminase.

Analytical Techniques for Stereochemical Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines, crown ether-based and polysaccharide-based CSPs are often effective.

Experimental Protocol: Chiral HPLC Analysis

This is a representative protocol that may require optimization.[8]

-

Column: Crownpak CR (+)

-

Mobile Phase: Perchloric acid buffer (pH 1.0)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 226 nm

-

Column Temperature: 25 °C

-

Injection Volume: 20 µL

-

Sample Preparation: Dissolve the sample in the mobile phase.

Rationale: The chiral recognition mechanism of a Crownpak CR (+) column involves the formation of a complex between the crown ether and the ammonium ion of the primary amine. A low pH mobile phase ensures that the amine is protonated.[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of 2-Methoxy-1-butanamine is expected to show characteristic signals for the ethyl, methoxy, and amine protons. The protons on the carbon adjacent to the nitrogen (the chiral center) would likely appear in the 2.5-3.5 ppm range. The methoxy group protons would be a singlet around 3.3 ppm.[9]

-

¹³C NMR: The carbon attached to the nitrogen would appear in the 40-60 ppm range, and the methoxy carbon would be around 59 ppm.[9][10]

-

NMR with Chiral Shift Reagents: In a standard NMR spectrum, the signals for the two enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers can be distinguished, allowing for the determination of enantiomeric excess.

Infrared (IR) Spectroscopy:

The IR spectrum of a primary amine will show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[11][12] The spectrum of 2-amino-1-methoxybutane is available in public databases.[13]

Mass Spectrometry (MS):

The mass spectrum of 2-amino-1-methoxybutane has been reported.[2] The fragmentation pattern can be used to confirm the molecular structure. A prominent peak is often observed due to the cleavage alpha to the nitrogen atom.

Data Summary Table

| Technique | Expected Observations for 2-Methoxy-1-butanamine |

| ¹H NMR | Signals for ethyl group (triplet and quartet), methoxy group (singlet ~3.3 ppm), amine protons (broad singlet), and protons on the chiral center and adjacent to the ether oxygen. |

| ¹³C NMR | Signals for the five distinct carbon atoms, with the carbon of the methoxy group around 59 ppm and the chiral carbon in the 40-60 ppm range. |

| IR | Two N-H stretching bands in the 3300-3500 cm⁻¹ region, C-H stretching bands below 3000 cm⁻¹, and a C-O stretching band. |

| MS | Molecular ion peak (if observed) and characteristic fragmentation pattern, including a base peak resulting from alpha-cleavage. |

Conclusion

The stereochemistry of 2-Methoxy-1-butanamine hydrochloride is a critical aspect that governs its potential biological activity. This guide has provided a comprehensive overview of the synthesis of the racemic mixture, classical and modern methods for chiral resolution and enantioselective synthesis, and analytical techniques for characterization. The provided protocols offer a starting point for researchers and drug development professionals to confidently approach the stereochemical analysis of this and other chiral amines. A thorough understanding and application of these principles and techniques are essential for the development of safe and effective chiral pharmaceuticals.

References

- Laufer, S., & Albrecht, W. (1976). U.S. Patent No. 3,944,617. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Ressner, E. (2022). Could a resolution of phenylethylamine be achieved using (-) tartaric acid instead of (+) tartic acid? Quora. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93837, 2-Butanamine, 1-methoxy-. Retrieved from [Link]

- Stirling, D. I., & Matcham, G. W. J. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.

-

LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

-

Pearson Education. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Match each compound with its spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10080345, 1-Methoxybutan-2-one. Retrieved from [Link]

-

Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10435-10452. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

-

Reddy, G. S., et al. (2008). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Retrieved from [Link]

- European Patent Office. (n.d.). EP2697192B1 - Method for preparation of alkoxy-amine hydrochloride.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Mayol, O., et al. (2020). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. Retrieved from [Link]

-

Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88666, 1-Methoxy-2-methylpropan-2-amine. Retrieved from [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-AMINO-1-METHOXYBUTANE(63448-63-5) IR Spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Potential Use of 2-Methoxy-1-butanamine Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As a Senior Application Scientist, it is imperative to begin with a note on scientific integrity. Extensive literature searches have not revealed specific, peer-reviewed applications of "2-Methoxy-1-butanamine hydrochloride" as a chiral auxiliary or resolving agent in asymmetric synthesis. Therefore, the following application notes and protocols are presented as illustrative examples of how a chiral primary amine with this structure could potentially be employed in such contexts, based on well-established principles and methodologies for structurally similar compounds. These protocols should be regarded as theoretical frameworks and would require rigorous experimental validation.

Introduction to Asymmetric Synthesis and the Role of Chiral Amines

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the physiological activity of a drug is often associated with a single enantiomer.[1] Asymmetric synthesis aims to create a specific stereoisomer from an achiral or racemic precursor.[2] Chiral primary amines are invaluable tools in this endeavor, serving two primary roles: as chiral resolving agents and as precursors to chiral auxiliaries.[2][3]

-

Chiral Resolving Agents: These compounds react with a racemic mixture to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as fractional crystallization.[4]

-

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[5] After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

This guide will explore the theoretical application of 2-Methoxy-1-butanamine hydrochloride in these two fundamental areas of asymmetric synthesis.

Physicochemical Properties of 2-Methoxy-1-butanamine

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Appearance | Not specified, likely a solid as the hydrochloride salt |

| Chirality | Contains one stereocenter at the C2 position |

Note: The hydrochloride salt form enhances stability and crystallinity, which is advantageous for handling and for applications such as diastereomeric salt resolution.

Application Note 1: Potential Use of (S)-2-Methoxy-1-butanamine as a Chiral Resolving Agent for Racemic Carboxylic Acids

Principle of Diastereomeric Salt Resolution

Chiral amines are basic and can react with racemic carboxylic acids to form a mixture of diastereomeric salts.[6] For instance, a racemic acid (containing both R- and S-enantiomers) will react with a single enantiomer of a chiral amine, such as (S)-2-Methoxy-1-butanamine, to produce two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). These diastereomers possess different solubilities, allowing one to be selectively crystallized from a suitable solvent.[7] The crystallized diastereomer can then be treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the chiral resolving agent.

Hypothetical Workflow for Chiral Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Illustrative Protocol: Resolution of Racemic Mandelic Acid

This protocol describes a hypothetical procedure for the resolution of racemic mandelic acid using (S)-2-Methoxy-1-butanamine.

Materials:

-

Racemic mandelic acid

-

(S)-2-Methoxy-1-butanamine

-

Methanol

-

Diethyl ether

-

2M Hydrochloric acid

-

Sodium hydroxide (for recovery of the amine from the mother liquor)

-

Deionized water

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of warm methanol.

-

In a separate beaker, dissolve an equimolar amount of (S)-2-Methoxy-1-butanamine in 20 mL of methanol.

-

Slowly add the amine solution to the mandelic acid solution with stirring.

-

Allow the solution to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization. If no crystals form, slowly add diethyl ether until turbidity persists.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the crystals. This is the first crop of the diastereomerically enriched salt.

-

The optical purity of the resolved acid can be improved by recrystallizing the salt from methanol.

-

-

Liberation of the Enantiomerically Enriched Mandelic Acid:

-

Dissolve the dried crystals in a minimal amount of deionized water.

-

Acidify the solution to pH 1-2 with 2M HCl.

-

Extract the precipitated mandelic acid with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.

-

-

Analysis:

-

Determine the yield and melting point of the resolved mandelic acid.

-

Measure the specific rotation using a polarimeter.

-

Determine the enantiomeric excess (ee) by chiral HPLC or by forming a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by NMR.

-

| Parameter | Expected Outcome |

| Yield | Theoretically, a maximum of 50% for one enantiomer. |

| Diastereomeric Excess (de) | Aim for >95% after one or two crystallizations. |

| Enantiomeric Excess (ee) | Should correspond to the de of the salt; aim for >95%. |

| Analysis Techniques | Polarimetry, Chiral HPLC, NMR of diastereomeric derivatives. |

Application Note 2: Potential Use of (S)-2-Methoxy-1-butanamine as a Chiral Auxiliary Precursor

Principle of Chiral Auxiliary-Mediated Asymmetric Alkylation

A chiral primary amine can be converted into a chiral amide, which can then serve as a chiral auxiliary.[8] For example, reacting (S)-2-Methoxy-1-butanamine with an acyl chloride would yield a chiral N-acyl amide. Deprotonation of the α-carbon of the acyl group with a strong base (like LDA or NaHMDS) forms a chiral enolate.[9] The stereocenter on the auxiliary, originating from the amine, creates a chiral environment that sterically hinders one face of the enolate.[10] Consequently, an incoming electrophile (e.g., an alkyl halide) will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.[11] Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Hypothetical Mechanism of Diastereoselective Alkylation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. york.ac.uk [york.ac.uk]

- 11. researchgate.net [researchgate.net]

Application Note: A Practical Guide to the Use of 2-Methoxy-1-butanamine Hydrochloride in Amide Bond Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2-Methoxy-1-butanamine hydrochloride as a primary amine building block in chemical synthesis. Moving beyond a simple recitation of steps, this note elucidates the chemical principles governing its reactivity and presents a detailed, validated protocol for its application in a representative amide coupling reaction—a cornerstone of modern medicinal chemistry. We will explore the rationale behind procedural choices, from reagent selection to purification strategies, ensuring a reproducible and high-yielding outcome.

Introduction: The Utility of a Multifunctional Building Block

2-Methoxy-1-butanamine is a chiral amine that presents a valuable scaffold for the synthesis of complex organic molecules. Its structure incorporates a primary amine for nucleophilic reactions and a methoxy group that can influence solubility, metabolic stability, and conformational properties of the final compound. Supplied as a stable hydrochloride salt, it is readily handled and stored, making it an ideal starting material for discovery and process chemistry.

This guide focuses on its application in amide bond formation, a ubiquitous transformation in the synthesis of pharmaceuticals and bioactive molecules. The protocol herein is designed to be self-validating, with clear explanations for each manipulation to empower the scientist to not only replicate the results but also to adapt the methodology for different substrates.

Physicochemical Properties & Safe Handling

Before any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.

Table 1: Physicochemical Data for 2-Methoxy-1-butanamine and its Hydrochloride Salt

| Property | 2-Methoxy-1-butanamine (Free Base) | 2-Methoxy-1-butanamine Hydrochloride |

| Molecular Formula | C₅H₁₃NO[1][2] | C₅H₁₄ClNO |

| Molecular Weight | 103.16 g/mol [1][2] | 139.62 g/mol |

| CAS Number | 63448-63-5[1] | Not uniquely assigned; derived from base. |

| Appearance | Colorless to yellow liquid[3] or solid | Typically a white to off-white solid. |

| Synonyms | 1-Methoxy-2-aminobutane, 1-Methoxy-sec-butylamine[1][3] | N/A |

Safety and Hazard Information

The free base form, 1-methoxy-2-butanamine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage[1][3]. While the hydrochloride salt is generally more stable and less volatile, it must be handled with care.

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation.

-

Precautionary Measures:

-

Always handle this reagent inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from strong oxidizing agents and strong bases.

-

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage and Stability

Store 2-Methoxy-1-butanamine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. For long-term storage, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation from atmospheric moisture and carbon dioxide.

Principles of Reactivity: Liberating the Nucleophile

2-Methoxy-1-butanamine hydrochloride is a salt. The protonated amine (-NH3+ Cl-) is not nucleophilic and will not participate in the desired reactions. The foundational principle for using this reagent is the in situ liberation of the free amine. This is achieved by adding a suitable base to the reaction mixture.

The choice of base is critical:

-

It must be strong enough to deprotonate the ammonium salt (pKa ~9-10).

-

It should be non-nucleophilic to avoid competing with the desired reaction.

-

It should not cause undesirable side reactions (e.g., hydrolysis of esters or amides).

Tertiary amines such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA or Hünig's base) are standard choices. DIPEA is often preferred due to its greater steric hindrance, which further reduces its nucleophilicity. The base is typically added in slight excess (1.1 to 2.2 equivalents) to neutralize both the hydrochloride salt and any acidic byproducts generated during the reaction.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This section provides a detailed, step-by-step protocol for the synthesis of N-(1-methoxybutan-2-yl)benzamide , a representative amide, using the widely adopted EDC/HOBt coupling system.

Rationale and Mechanism

This coupling method is favored for its mild conditions and high efficiency. The mechanism proceeds as follows:

-

Carboxylic Acid Activation: The coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid (benzoic acid) to form a highly reactive O-acylisourea intermediate.

-

Suppression of Side Reactions: This intermediate is prone to rearrangement into a stable N-acylurea byproduct. To prevent this and potential racemization (if the acid were chiral), an additive, Hydroxybenzotriazole (HOBt), is used. HOBt rapidly traps the O-acylisourea to form an HOBt-ester, which is less reactive but still highly susceptible to aminolysis.

-

Amide Bond Formation: The liberated 2-Methoxy-1-butanamine (the nucleophile) attacks the activated HOBt-ester, displacing HOBt and forming the stable amide bond.

Experimental Workflow Diagram

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials and Reagents

Table 2: Reagents for Synthesis of N-(1-methoxybutan-2-yl)benzamide

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |